Orthogonal Reactivity: Superior Synthetic Versatility via Selective Iodo-Cross-Coupling Compared to Bromo or Dehalogenated Analogs
The target compound's 5-iodo substituent on the pyridine ring enables highly efficient and selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a key advantage over bromo or non-halogenated analogs . While the bromo-analog (e.g., 2-chloro-N-(5-bromopyridin-2-yl)benzamide) can also participate, the weaker C-I bond (bond dissociation energy approx. 57 kcal/mol) compared to C-Br (approx. 71 kcal/mol) allows for faster oxidative addition under milder conditions, often leading to higher yields and greater functional group tolerance [1]. This differential reactivity is critical for late-stage diversification in complex molecule synthesis.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | C-I Bond Dissociation Energy: ~57 kcal/mol [1] |
| Comparator Or Baseline | 2-Chloro-N-(5-bromopyridin-2-yl)benzamide: C-Br Bond Dissociation Energy: ~71 kcal/mol [1] |
| Quantified Difference | C-I bond is approximately 20% weaker than C-Br, leading to significantly enhanced reactivity in oxidative addition [1]. |
| Conditions | General property of carbon-halogen bonds; applicable under standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). |
Why This Matters
Enables more efficient and selective late-stage functionalization, reducing synthesis time and cost for procurement of diverse analog libraries.
- [1] Luo, Y. R. (2007). *Comprehensive Handbook of Chemical Bond Energies*. CRC Press. View Source
